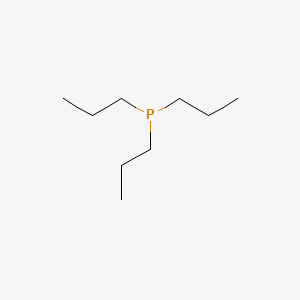

三丙基膦

描述

Tripropylphosphine is a tertiary phosphine that is clear, colorless, and pyrophoric . It has a molecular formula of C9H21P and a molecular weight of 160.24 . The chemistry of tri-n-propyl phosphine is typical of most tertiary alkyl phosphines .

Synthesis Analysis

Tripropylphosphine can be prepared by reacting propylmagnesium bromide with phosphorus trichloride or phosphorus tribromide. It can readily be functionalized into phosphonium salts or oxidized with hydrogen peroxide or sulfur to synthesize the relevant phosphine oxide and chalcogenides .

Molecular Structure Analysis

The molecular structure of Tripropylphosphine is represented by the linear formula (CH3CH2CH2)3P . The InChI string is 1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 .

Chemical Reactions Analysis

Tripropylphosphine is commonly used as a ligand in various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Physical And Chemical Properties Analysis

Tripropylphosphine is a liquid at room temperature with a density of 0.801 g/mL at 25 °C . It has a refractive index of 1.4584 and a boiling point of 72-74 °C/12 mmHg .

科学研究应用

金团簇与膦配体的形成

- 与三苯基膦类似,三丙基膦在稳定的闭壳层单层保护团簇(MPCs)的合成中发挥着重要作用,特别是在形成特定闭壳层团簇尺寸方面。这表明其在纳米技术和材料科学中的实用性 (Pettibone & Hudgens, 2011)。

催化应用

- 三丙基膦已被用作有机反应中的亲核催化剂。例如,在合成烯丙基唑和吲哚啉时,它促进了唑类化合物与电子不足的烯烃的加成 (Virieux, Guillouzic, & Cristau, 2006)。

化学反应中的稳定性

- 三丙基膦与甲氧基烯烃的反应产生磷氧化物和其他化合物的混合物,表明其在有机合成中的稳定性和反应性 (Ovakimyan et al., 1999)。

聚合物支持的三苯基膦

- 在关注三苯基膦的同时,研究表明,包括三丙基膦变体在内的聚合物支持的膦在有机合成、金属配合物和天然产物合成中是有用的 (Moussa, Judeh, & Ahmed, 2019)。

功能化合物的合成

- 三丙基膦用于合成功能化合物,如2-氨基噻吩,突显了其在有机化学中的多功能性 (Virieux, Guillouzic, & Cristau, 2007)。

金属配合物中的非共价相互作用

- 对三苯基膦配合物的研究表明,三丙基膦也可能在过渡金属配合物中形成非共价相互作用,这在催化和材料科学中很重要 (Sieffert & Bühl, 2009)。

交叉偶联反应

- 在金属催化的交叉偶联反应中,三丙基膦可以发挥作用,类似于其他三烷基膦,特别是在促进芳香卤代烃的氧化加成中 (Shaughnessy, 2020)。

腐蚀抑制

- 膦化合物,包括三丙基膦,已被研究作为腐蚀抑制剂的潜在性,特别是对酸性环境中的钢铁 (Khamis, Kandil, & Ibrahim, 1995)。

作用机制

Target of Action

Tripropylphosphine is a tertiary phosphine that is often used as a ligand in various metal-catalyzed reactions . The primary targets of Tripropylphosphine are transition metals, with which it forms stable complexes . These complexes are then able to participate in a variety of chemical reactions .

Mode of Action

Tripropylphosphine interacts with its targets, the transition metals, by donating its lone pair of electrons to the metal, forming a coordinate covalent bond . This results in the formation of a metal-phosphine complex, which can then participate in various chemical reactions .

Biochemical Pathways

It is known that tripropylphosphine can participate in a variety of chemical reactions, including buchwald-hartwig cross coupling, suzuki-miyaura coupling, stille coupling, sonogashira coupling, negishi coupling, heck coupling, and hiyama coupling reactions . These reactions are crucial in the synthesis of various organic compounds .

Pharmacokinetics

It should be noted that Tripropylphosphine is air sensitive and should be handled under an inert atmosphere .

Result of Action

The result of Tripropylphosphine’s action is the formation of a variety of organic compounds through its role as a ligand in metal-catalyzed reactions . These reactions can lead to the synthesis of complex organic molecules, including pharmaceuticals and materials .

安全和危害

Tripropylphosphine is hazardous and air sensitive . It is pyrophoric, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

未来方向

The future directions of Tripropylphosphine research could involve exploring its potential in various types of coupling reactions and its functionalization into phosphonium salts or oxidation into phosphine oxide and chalcogenides . Further studies could also focus on improving safety measures for handling this compound due to its hazardous nature .

属性

IUPAC Name |

tripropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAHLRCZMOTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176876 | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2234-97-1 | |

| Record name | Tripropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tripropylphosphine in organometallic chemical vapor deposition (OMCVD)?

A: Tripropylphosphine acts as a stabilizing ligand in organometallic precursors used in OMCVD. For instance, Tripropylphosphine selenide, in combination with dimethylzinc, facilitates the growth of epitaxial ZnSe films at relatively low temperatures (375-450 °C) []. This is crucial for creating high-quality semiconductor materials.

Q2: How does the structure of Tripropylphosphine influence its coordination behavior?

A: Tripropylphosphine, like other trialkylphosphines, acts as a strong σ-donor ligand due to the lone pair of electrons on the phosphorus atom. Its bulky propyl groups impose steric hindrance, influencing the geometry and stability of the resulting metal complexes. For example, in the platinum(II) complex with Tripropylphosphine and ethanethiolate ligands, the steric repulsion between the alkyl groups contributes to the non-planarity of the Pt2S2 bridge and the pyramidal configuration at the sulfur atoms [].

Q3: Are there any alternative ligands to Tripropylphosphine in specific applications?

A: Yes, the choice of phosphine ligand can significantly impact the outcome of a reaction. For example, in the iridium-catalyzed dimerization of terminal alkynes, triarylphosphine complexes selectively yield (E)-enynes for silylethynes, while Tripropylphosphine complexes provide (Z)-enynes for silylalkynes or 1,2,3-butatrienes for tert-alkylethynes []. This highlights how subtle structural changes in the ligand can lead to different product outcomes.

Q4: What analytical techniques are employed to characterize Tripropylphosphine and its complexes?

A4: Various techniques are used to characterize Tripropylphosphine and its derivatives. Common methods include:

- X-ray crystallography: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and overall molecular geometry [, ].

- Vibrational spectroscopy (IR and Raman): These techniques help identify functional groups and study the bonding characteristics within the molecule [].

- Ligand-field spectroscopy: This technique provides information about the electronic structure and geometry of metal complexes with Tripropylphosphine ligands [].

- Mass spectrometry: This technique helps determine the molecular weight and fragmentation patterns of the compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)

![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)